molecular formula C13H10O3 B14313992 9H-Xanthene-3,9-diol CAS No. 114570-33-1

9H-Xanthene-3,9-diol

Cat. No.: B14313992
CAS No.: 114570-33-1
M. Wt: 214.22 g/mol
InChI Key: LWZQNDWBRMJROX-UHFFFAOYSA-N
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Description

9H-Xanthene-3,9-diol (CAS: 114570-33-1) is an aromatic compound with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol . Structurally, it consists of two benzene rings fused to a central oxygen-containing heterocycle, with hydroxyl (-OH) groups at positions 3 and 9. This diol configuration enhances its polarity, making it more soluble in polar solvents compared to non-hydroxylated xanthene derivatives.

Properties

CAS No.

114570-33-1

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

9H-xanthene-3,9-diol

InChI

InChI=1S/C13H10O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,13-15H

InChI Key

LWZQNDWBRMJROX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(O2)C=C(C=C3)O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 9H-Xanthene-3,9-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups, which can participate in nucleophilic and electrophilic processes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield xanthone derivatives, while reduction can produce dihydroxylated compounds .

Mechanism of Action

The mechanism of action of 9H-Xanthene-3,9-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by modulating the activity of enzymes and receptors. For instance, xanthene derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and modulate the Nrf2 pathway .

Comparison with Similar Compounds

9H-Fluorene-3,9-diol

  • Structure : Fluorene backbone (two benzene rings fused via a CH₂ group) with hydroxyl groups at positions 3 and 9.
  • Molecular Formula : C₁₃H₁₀O₂; Molecular Weight : 198.22 g/mol .
  • Key Differences :
    • The absence of an oxygen atom in the central ring reduces polarity compared to 9H-xanthene-3,9-diol.
    • Lower solubility in water due to reduced hydrogen-bonding capacity.
  • Applications : Fluorene derivatives are used in organic electronics and polymer synthesis.

9H-Xanthen-9-ol

  • Structure : Xanthene backbone with a single hydroxyl group at position 9.
  • Molecular Formula : C₁₃H₁₀O₂; Molecular Weight : 198.22 g/mol .
  • Key Differences: Monool vs. diol: Reduced hydrogen bonding and lower melting point. Higher volatility and flammability (classified as a Category 2 flammable liquid) .

Nonane-1,9-diol

  • Structure : Linear aliphatic diol with hydroxyl groups at terminal positions.
  • Molecular Formula : C₉H₂₀O₂; Molecular Weight : 160.25 g/mol .
  • Key Differences :
    • Aliphatic vs. aromatic structure: Higher flexibility and lower thermal stability.
    • Used in polyesters and polyurethanes due to its bifunctional reactivity .

Megastigmane Diols (e.g., 5-Megastigmen-7-yne-3,9-diol)

  • Structure : Bicyclic megastigmane backbone with hydroxyl groups at positions 3 and 9.
  • Molecular Formula : Varies (e.g., C₁₃H₂₀O₂); Molecular Weight : ~208–240 g/mol .
  • Key Differences :
    • Bicyclic vs. tricyclic structure: Influences steric hindrance and biological activity.
    • Reported anticancer and antioxidant properties in plant-derived metabolites .

9H-Xanthene-4,5-diamine, 9,9-dimethyl

  • Structure : Xanthene backbone with amine (-NH₂) groups at positions 4 and 5, and methyl groups at position 9.
  • Molecular Formula : C₁₅H₁₆N₂O; Molecular Weight : 240.30 g/mol .
  • Applications in polymer synthesis and catalysis .

Comparative Data Table

Compound Backbone Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Xanthene (O) -OH at 3,9 C₁₃H₁₀O₃ 214.22 High polarity; potential pharmaceuticals
9H-Fluorene-3,9-diol Fluorene (CH₂) -OH at 3,9 C₁₃H₁₀O₂ 198.22 Organic electronics
9H-Xanthen-9-ol Xanthene (O) -OH at 9 C₁₃H₁₀O₂ 198.22 Flammable; synthetic intermediate
Nonane-1,9-diol Aliphatic -OH at 1,9 C₉H₂₀O₂ 160.25 Polymer production
5-Megastigmen-7-yne-3,9-diol Megastigmane -OH at 3,9 C₁₃H₂₀O₂ 208.29 Anticancer activity
9H-Xanthene-4,5-diamine Xanthene (O) -NH₂ at 4,5 C₁₅H₁₆N₂O 240.30 Catalysis; metal complexes

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